

# aminoacetonitrile spectroscopic data interpretation (NMR, IR, MS)

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## Compound of Interest

Compound Name: Aminoacetonitrile

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An In-depth Technical Guide to the Spectroscopic Interpretation of **Aminoacetonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Aminoacetonitrile** ( $\text{H}_2\text{NCH}_2\text{CN}$ ), the simplest aminonitrile, is a molecule of significant interest in prebiotic chemistry and astrophysics as a potential precursor to glycine, the simplest amino acid.[1][2] Its detection in interstellar space highlights its importance in the study of the origins of life.[3] For researchers in drug development and organic synthesis, **aminoacetonitrile** serves as a valuable building block. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **aminoacetonitrile**, complete with experimental protocols and a logical workflow for its identification.

## Spectroscopic Data Interpretation

The structural elucidation of **aminoacetonitrile** relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique insights into the molecule's framework, functional groups, and connectivity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the presence of two non-equivalent sets of protons and two distinct carbon atoms, the NMR spectra of **aminoacetonitrile** are relatively simple and highly characteristic.

### <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum of **aminoacetonitrile** is characterized by two signals corresponding to the methylene (-CH<sub>2</sub>-) and amine (-NH<sub>2</sub>) protons. The exact chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form. In the salt form (e.g., hydrochloride or sulfate), the amine protons become -NH<sub>3</sub><sup>+</sup> and their signal shifts significantly downfield.<sup>[4]</sup><sup>[5]</sup>

Table 1: <sup>1</sup>H NMR Data for **Aminoacetonitrile**

| Signal Assignment              | Chemical Shift (δ, ppm) | Multiplicity    | Integration |
|--------------------------------|-------------------------|-----------------|-------------|
| -NH <sub>2</sub> (Amine)       | ~1.5 - 2.5              | Singlet (broad) | 2H          |
| -CH <sub>2</sub> - (Methylene) | ~3.4 - 3.6              | Singlet         | 2H          |

Note: Data are typical values for the free base in a non-protic solvent like CDCl<sub>3</sub>. Shifts and multiplicity can change with solvent, concentration, and pH.

### <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum of **aminoacetonitrile** shows two distinct signals, one for the sp<sup>3</sup>-hybridized methylene carbon and another for the sp-hybridized nitrile carbon.<sup>[6]</sup>

Table 2: <sup>13</sup>C NMR Data for **Aminoacetonitrile**

| Signal Assignment              | Chemical Shift (δ, ppm) |
|--------------------------------|-------------------------|
| -CH <sub>2</sub> - (Methylene) | ~35 - 40                |
| -C≡N (Nitrile)                 | ~117 - 120              |

Note: Data are typical values. The spectrum for **aminoacetonitrile** hydrogen sulfate shows signals in these regions.<sup>[6]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of **aminoacetonitrile** clearly indicates the presence of the amine (N-H), methylene (C-H), and nitrile (C≡N) groups.<sup>[2][7]</sup>

Table 3: Key IR Absorption Bands for **Aminoacetonitrile**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Vibrational Assignment                                 |
|--------------------------------|---------------|--|
| 3431 / 3367                    | Medium-Strong | N-H asymmetric/symmetric stretching (NH <sub>2</sub> ) |
| 2950 - 3000                    | Medium        | C-H stretching (CH <sub>2</sub> )                      |
| 2237                           | Weak-Medium   | C≡N stretching (nitrile)                               |
| 1642                           | Medium        | N-H scissoring (NH <sub>2</sub> )                      |
| 1430                           | Medium        | C-H scissoring (CH <sub>2</sub> )                      |
| 923                            | Strong        | NH <sub>2</sub> torsion/wag                            |

Note: Wavenumbers are based on gas-phase and matrix-isolation studies.<sup>[1][7][8]</sup> The C≡N stretch is noted to be anomalously weak in the IR spectrum.<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron ionization (EI) is a common method for analyzing small molecules like **aminoacetonitrile**.

The mass spectrum shows a molecular ion (M<sup>+</sup>) peak corresponding to the molecular weight of the molecule (56.07 g/mol ).<sup>[9][10]</sup> The fragmentation pattern is consistent with the structure,

showing characteristic losses.

Table 4: Major Fragments in the EI-Mass Spectrum of **Aminoacetonitrile**

| m/z | Relative Intensity (%) | Proposed Fragment  |
|-----|------------------------|--|
| 56  | 45                     | $[\text{H}_2\text{NCH}_2\text{CN}]^+$ (Molecular Ion, $\text{M}^+$ ) |
| 55  | 100                    | $[\text{HNCH}_2\text{CN}]^+$ (Loss of $\text{H}\cdot$ )              |
| 29  | 80                     | $[\text{H}_2\text{NCH}_2]^+$ (Loss of $\cdot\text{CN}$ )             |
| 28  | 95                     | $[\text{HNCH}]^+$ (Further fragmentation)                            |
| 27  | 40                     | $[\text{HCN}]^+$ or $[\text{C}_2\text{H}_3]^+$                       |

Data sourced from the NIST WebBook.[\[9\]](#)[\[10\]](#)

Interpretation of Fragmentation:

- m/z 56 ( $\text{M}^+$ ): The molecular ion confirms the molecular weight of **aminoacetonitrile**.[\[9\]](#)
- m/z 55: The base peak often results from the loss of a single hydrogen radical from the molecular ion.[\[9\]](#)
- m/z 29: This prominent peak corresponds to the cleavage of the C-C bond, resulting in the loss of a cyanide radical ( $\cdot\text{CN}$ ), which is a common fragmentation pathway for nitriles.[\[11\]](#)

## Experimental Protocols

Standard protocols for acquiring high-quality spectroscopic data are outlined below.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **aminoacetonitrile** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$  for salts) in a standard 5 mm NMR tube.

- <sup>1</sup>H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program (e.g., zgpg30).<sup>[12]</sup> Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time are required.<sup>[12]</sup> A spectral width of 0-200 ppm is typical.<sup>[12]</sup>

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of pure liquid **aminoacetonitrile** between two NaCl or KBr plates.
  - Solution: Dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>) that has minimal absorption in the regions of interest and analyze in a liquid cell.
  - Gas Phase/Matrix Isolation: For high-resolution studies, the sample can be vaporized and introduced into a gas cell or co-deposited with an inert gas (e.g., Argon) onto a cold substrate (e.g., CsI at ~14 K).<sup>[1]</sup>
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned from 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty cell or salt plates should be recorded and subtracted from the sample spectrum.

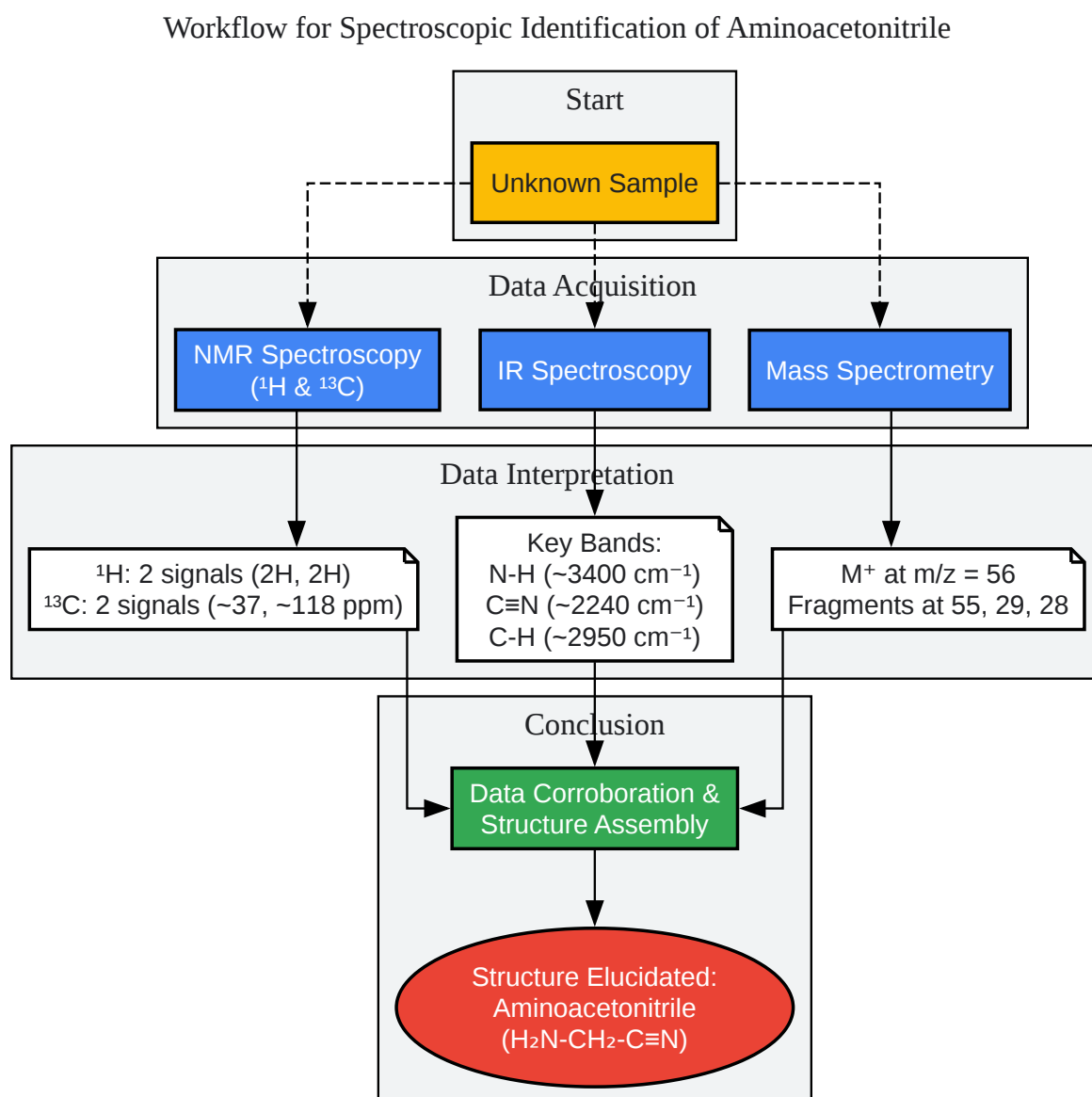
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: Use a standard electron ionization (EI) source, typically with an electron energy of 70 eV.<sup>[13]</sup> This energy is sufficient to cause ionization and reproducible fragmentation.

- Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole) based on their  $m/z$  ratio and detected. The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for identifying an unknown sample as **aminoacetonitrile** using the combined spectroscopic data.



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Caption: Logical workflow for the identification of **aminoacetonitrile**.

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